

5-Bromo-1H-benzimidazole CAS number 4887-88-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-1H-benzimidazole**

Cat. No.: **B1269185**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-1H-benzimidazole** (CAS: 4887-88-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-1H-benzimidazole is a halogenated heterocyclic compound widely recognized as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a fusion of benzene and imidazole rings, is analogous to naturally occurring purines, allowing it to interact with a variety of biological macromolecules.^[1] The benzimidazole core is considered a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} This guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and safety protocols for **5-Bromo-1H-benzimidazole**, serving as a technical resource for professionals in research and drug development.

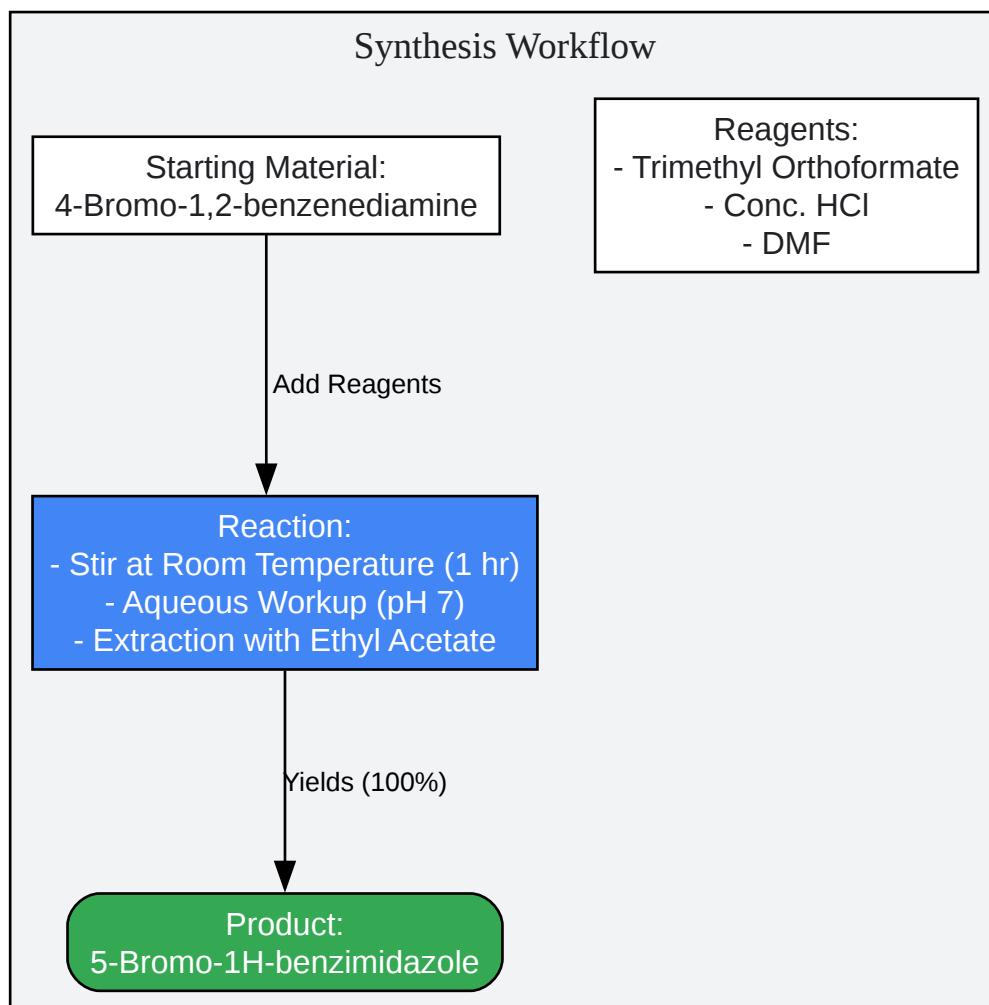
Physicochemical and Spectroscopic Properties

The fundamental properties of **5-Bromo-1H-benzimidazole** are summarized below. The compound is typically a solid at room temperature and should be stored in a dry, sealed environment.^[4]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	4887-88-1	[5][6]
Molecular Formula	C ₇ H ₅ BrN ₂	[6][7][8]
Molecular Weight	197.03 g/mol	[6][7][9]
Appearance	Off-white to brown solid, powder, or crystal	[5][8][10]
Melting Point	129 - 134 °C	[8][10]
Solubility	Soluble in Methanol	[4]
pKa (Predicted)	11.19 ± 0.30	[4]
Storage	Room Temperature, Sealed in Dry	[4]

Table 2: Spectroscopic Data


Technique	Data	Reference
¹ H NMR	(400 MHz, DMSO-d ₆) δ 12.61 (d, J = 25.6 Hz, 1H), 8.26 (s, 1H), 7.79 (d, J = 47.2 Hz, 1H), 7.55 (dd, J ₁ = 7.6 Hz, J ₂ = 40 Hz, 1H), 7.33 (t, J = 8.8 Hz, 1H)	[5][6]
LC-MS	m/z 197 [M + H] ⁺	[5][6]

Note: The coupling constants (J values) reported for the ¹H NMR spectrum in the cited sources appear atypical and should be interpreted with caution.

Synthesis of 5-Bromo-1H-benzimidazole

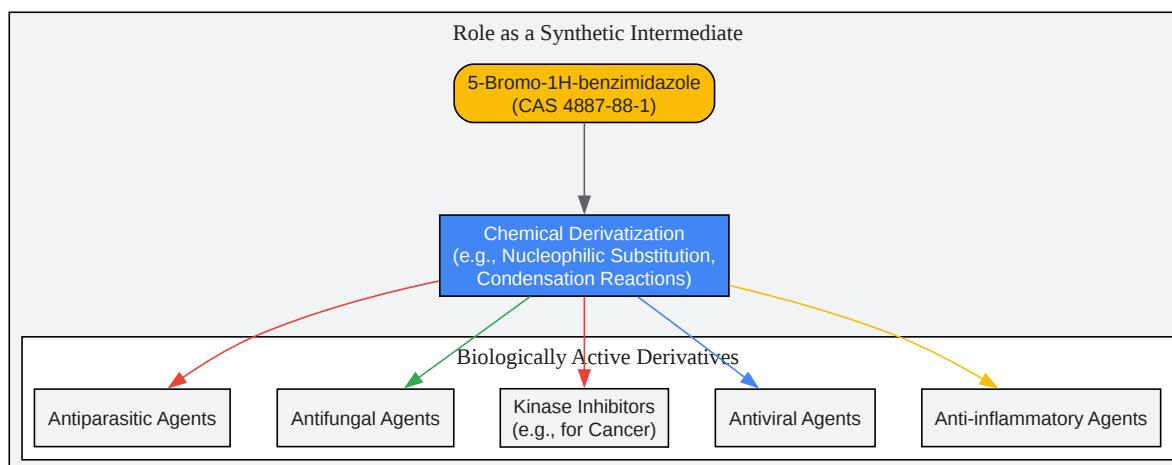
5-Bromo-1H-benzimidazole is commonly synthesized via the condensation and cyclization of 4-bromo-1,2-benzenediamine with a one-carbon source, such as trimethyl orthoformate, under

acidic conditions.[1][5][6]

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **5-Bromo-1H-benzimidazole**.

Detailed Experimental Protocol


The following protocol is based on established synthesis methods.[5][6]

- Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (DMF, 22 mL).
- Reagent Addition: Add trimethyl orthoformate (44 mL) to the solution, followed by the addition of concentrated hydrochloric acid (1.5 mL).

- Reaction: Stir the reaction mixture at room temperature for 1 hour.
- Workup: Upon completion, dilute the mixture with deionized water (200 mL). Adjust the pH to 7 using a saturated aqueous solution of sodium bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (200 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield **5-bromo-1H-benzimidazole** as an off-white solid (3.25 g, 100% yield).[5][6]

Applications in Drug Discovery and Research

5-Bromo-1H-benzimidazole itself is not typically an active pharmaceutical ingredient but serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[7][11] The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[2][12]

[Click to download full resolution via product page](#)

Logical diagram of **5-Bromo-1H-benzimidazole**'s role in developing active compounds.

Key research applications include:

- Medicinal Chemistry: Used as a starting material for the synthesis of novel therapeutic agents. The bromine atom at the 5-position serves as a handle for further functionalization through reactions like nucleophilic substitution.[7]
- Biochemical Research: Employed as a tool to study biochemical processes. For instance, it has been used in studies involving the metabolic effects of enzymes like cytochrome P450 and monoamine oxidase.[11]
- Cancer Research: Halogenated benzimidazoles are of significant interest in oncology. Derivatives of tetrabromo-benzimidazole have been investigated as potent inhibitors of PIM-1 and CK2 kinases, which are known to promote cell survival and proliferation in various cancers.[13]
- Materials Science: Utilized as a ligand in the design and synthesis of coordination polymers, which have potential applications in gas storage and separation.[7]

Safety and Handling

5-Bromo-1H-benzimidazole is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[14][15] Adherence to standard laboratory safety protocols is mandatory.

Table 3: GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	[10]
Signal Word	Warning	[10] [15]
Hazard Class	Acute Toxicity, Oral (Category 4)	[9] [10] [16]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[15]

Recommended Procedures

- **Handling:** Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Avoid dust formation and inhalation.[\[14\]](#)[\[15\]](#)
- **First Aid:**
 - If Swallowed: Rinse mouth with water. Get medical help. Do not induce vomiting.[\[15\]](#)[\[16\]](#)
 - Skin Contact: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[\[14\]](#)[\[15\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[\[14\]](#)[\[15\]](#)
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[\[14\]](#)
- **Disposal:** Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[\[14\]](#)[\[15\]](#)

Conclusion

5-Bromo-1H-benzimidazole (CAS 4887-88-1) is a compound of significant value to the scientific community, particularly in the realm of drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an essential precursor for a vast array of pharmacologically active molecules. While the compound requires careful handling due to its potential hazards, its role as a privileged scaffold ensures its continued importance in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-benzimidazole-4-carboxylic acid | Benchchem [benchchem.com]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 5. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. Buy 5-Bromo-1H-benzimidazole | 4887-88-1 [smolecule.com]
- 8. 5-Bromo-1H-benzimidazole, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-ブロモ-1H-ベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 13. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Bromo-1H-benzimidazole CAS number 4887-88-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269185#5-bromo-1h-benzimidazole-cas-number-4887-88-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com